N-(5-chloro-2-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a thioacetamide moiety. Key structural elements include:
- p-Tolyl substituent: A para-methylphenyl group attached to the triazole ring, which may enhance lipophilicity and influence binding affinity.
- 5-Chloro-2-methoxyphenyl group: A substituted aromatic ring that could modulate electronic and steric properties, affecting solubility and receptor interactions.
While direct pharmacological data for this compound are absent in the provided evidence, structurally related triazolo-pyrimidine derivatives exhibit activity in central nervous system (CNS) disorders and enzyme inhibition.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2S/c1-12-3-6-14(7-4-12)27-19-18(25-26-27)20(23-11-22-19)30-10-17(28)24-15-9-13(21)5-8-16(15)29-2/h3-9,11H,10H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGIJXWMFNWTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=C(C=CC(=C4)Cl)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cell lines, and its mechanism of action based on available research.
Chemical Structure
The compound features a complex structure that includes:
- A chloro-substituted methoxyphenyl ring.
- A triazolo-pyrimidine moiety linked via a thioacetamide group.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of triazole derivatives, including those similar to this compound. Triazoles are known for their effectiveness against various pathogens.
Table 1: Antimicrobial Activity Against ESKAPE Pathogens
| Compound | Activity Against ESKAPE Pathogens | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(5-chloro-2-methoxyphenyl)... | Moderate | TBD |
| 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidines | Variable potency | Varies by strain |
The compound has shown promising activity against Gram-positive and Gram-negative bacteria. However, specific MIC values for this compound are still under investigation.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of similar compounds against human cancer cell lines. For instance, some triazole derivatives demonstrated significant cytotoxicity against MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma) cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(5-chloro-2-methoxyphenyl)... | MCF-7 | TBD |
| 1,2,4-Triazolethiones | Bel-7402 | TBD |
The exact IC50 values for this compound are yet to be established but are anticipated to be competitive with existing triazole compounds.
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Inhibition of nucleic acid synthesis : Similar triazole compounds interfere with DNA and RNA synthesis in microbial cells.
- Disruption of cellular membranes : The thioacetamide group may contribute to membrane permeability changes in target cells.
- Interaction with specific enzymes : The compound may act as an inhibitor for certain enzymes involved in pathogen metabolism.
Case Studies
A number of case studies have highlighted the efficacy of triazole derivatives in treating infections caused by resistant bacterial strains. For instance:
- A study demonstrated that a related triazole compound effectively reduced bacterial load in murine models infected with methicillin-resistant Staphylococcus aureus (MRSA).
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity :
- The p-tolyl group in the target compound contrasts with 2-bromo-4-isopropylphenyl in SC241, which may confer distinct CNS target selectivity.
- Thioacetamide vs. Sulfonamide : The target compound’s thioether linkage differs from flumetsulam’s sulfonamide, likely altering mode of action (e.g., enzyme inhibition vs. herbicide activity).
- Benzoxazole Derivatives (9b–9e) : These exhibit dual EZH2/HDAC inhibition, suggesting that triazolo-pyrimidine scaffolds with heterocyclic thioethers are viable for epigenetic drug development.
Physical Properties :
- Melting points (e.g., 154–155°C for 9b ) and yields (e.g., 89.9% for 9e ) vary significantly with substituents, highlighting synthetic challenges.
- The target compound’s 5-chloro-2-methoxyphenyl group may improve solubility compared to purely aromatic substituents like p-tolyl.
Pharmacological and Mechanistic Insights
While direct data for the target compound are lacking, insights from analogues suggest:
Q & A
Q. Q1. What are the critical steps for synthesizing this compound with high purity, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step organic reactions:
Core Formation : The triazolopyrimidine core is synthesized via cyclocondensation of substituted pyrimidine precursors with hydrazine derivatives under reflux conditions (e.g., acetonitrile, 80°C).
Thioacetamide Linkage : The thioether bridge is formed by nucleophilic substitution between a chlorinated pyrimidine intermediate and a thiol-containing acetamide derivative, requiring inert atmosphere (N₂) and catalytic base (K₂CO₃) .
Final Coupling : The p-tolyl group is introduced via Suzuki-Miyaura cross-coupling (Pd catalysts, aryl boronic acid) or Ullmann-type reactions.
Optimization Tips :
- Use HPLC to monitor intermediate purity (>95% purity threshold recommended).
- Adjust solvent polarity (DMF vs. THF) to improve reaction yields.
- Characterize intermediates via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. Q2. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR confirms aromatic protons (δ 7.2–8.5 ppm for triazole/pyrimidine protons) and methoxy groups (δ ~3.8 ppm). ¹³C NMR validates carbonyl (C=O, δ ~170 ppm) and sulfur linkages .
- Mass Spectrometry : HRMS (ESI+) identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 463.08) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities in the triazolopyrimidine core .
- HPLC-PDA : Ensures purity (>98%) and detects trace impurities (e.g., unreacted thiols).
Q. Q3. What biological targets are hypothesized for this compound, and how can binding assays be designed?
Methodological Answer: Based on structural analogs (e.g., triazolopyrimidines with fluorophenyl substituents), potential targets include:
- Kinases : Use fluorescence polarization assays (e.g., ATP-competitive binding) with recombinant kinases (e.g., EGFR, VEGFR).
- Microbial Enzymes : Screen against bacterial dihydrofolate reductase (DHFR) using spectrophotometric NADPH oxidation assays .
- Cancer Cell Lines : Perform MTT assays on MCF-7 (breast) or A549 (lung) cells, with IC₅₀ determination via dose-response curves (10 nM–100 μM range) .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be conducted to improve target selectivity?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace p-tolyl with 4-fluorophenyl or benzyl groups) and assess impact on activity .
- Computational Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding (e.g., acetamide carbonyl with Lys residue) and hydrophobic interactions (p-tolyl with Phe side chains) .
- Pharmacophore Mapping : Identify essential moieties (triazole, thioacetamide) using Schrödinger’s Phase .
Q. Q5. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
- Standardize Assay Conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free), incubation time (48–72 hrs), and cell passage number .
- Validate Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in live cells .
- Cross-Validate with Orthogonal Methods : Compare enzymatic inhibition (e.g., kinase activity) with cellular proliferation assays .
Q. Q6. What strategies mitigate toxicity while retaining efficacy in preclinical models?
Methodological Answer:
- Prodrug Design : Mask the thioacetamide group with labile esters (e.g., acetyloxyalkyl esters) to reduce off-target reactivity .
- Lipophilicity Optimization : Adjust logP via substituent modifications (e.g., methoxy → hydroxyl) to enhance solubility and reduce hepatic accumulation .
- In Vivo PK/PD Studies : Monitor plasma half-life (LC-MS/MS) and organ distribution in rodent models to identify toxic metabolites .
Q. Q7. How can computational modeling predict metabolic stability and cytochrome P450 interactions?
Methodological Answer:
- Metabolite Prediction : Use Schrödinger’s Metabolite or GLORYx to identify likely oxidation sites (e.g., p-tolyl methyl → carboxylic acid) .
- CYP Inhibition Assays : Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., Vivid® assays) to assess drug-drug interaction risks .
- MD Simulations : Simulate binding to CYP active sites (Amber force field) to predict competitive inhibition .
Q. Q8. What advanced techniques resolve crystallographic disorder in the triazolopyrimidine core?
Methodological Answer:
- Low-Temperature Crystallography : Collect data at 100 K to reduce thermal motion artifacts .
- TWINABS Software : Deconvolute overlapping reflections in twinned crystals .
- DFT Geometry Optimization : Compare experimental bond lengths/angles with theoretical values (B3LYP/6-31G*) to validate structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
